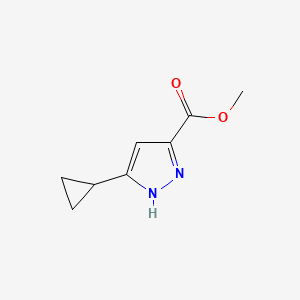

methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)7-4-6(9-10-7)5-2-3-5/h4-5H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJFTOJFVQTOQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC(=C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80425090 | |

| Record name | methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036733-11-5 | |

| Record name | methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of a suitable hydrazine with a carbonyl compound. One common method includes the reaction of cyclopropyl hydrazine with ethyl acetoacetate under acidic conditions, followed by esterification to yield the desired product . Another approach involves the use of a [3+2] cycloaddition reaction between an alkyne and an azide, catalyzed by copper or ruthenium complexes .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acids.

Reduction: Reduction reactions can yield pyrazoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophiles such as alkyl halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include pyrazole-3-carboxylic acids, pyrazoline derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions employed .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Compounds

Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique cyclopropyl group provides distinct steric and electronic properties that can influence the reactivity and stability of synthesized derivatives.

Synthetic Routes

Common synthetic methods include:

- Cyclization : Involves acid-catalyzed reactions with appropriate precursors.

- Oxidation and Reduction : The compound can undergo oxidation to yield ketones or aldehydes and reduction to form various derivatives.

- Substitution Reactions : It can participate in nucleophilic substitutions, allowing for the introduction of different functional groups .

Antimicrobial Properties

Research has indicated that this compound exhibits potential antimicrobial activities. Studies have shown its effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial agents .

Cytotoxicity Studies

Recent investigations into substituted pyrazolones, including this compound, reveal significant cytotoxic effects on cancer cell lines. For instance, compounds derived from this pyrazole demonstrated higher toxicity in cancerous A431 cells compared to noncancerous cells, indicating potential applications in cancer therapy .

Medicinal Chemistry

Drug Development

this compound is being explored as a scaffold for drug design. Its structural features allow for modifications that can enhance biological activity while minimizing side effects. This compound has been studied for its potential as an anti-inflammatory and analgesic agent, with preliminary results suggesting promising pharmacological profiles .

Industrial Applications

Agrochemicals

The compound's unique properties make it suitable for developing agrochemicals, particularly as pesticides. Its efficacy against specific pests could provide a foundation for creating more effective agricultural products that are environmentally friendly .

Case Studies

- Cytotoxic Evaluation : A study focused on the cytotoxic effects of various pyrazolone derivatives, including this compound, found that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This research highlights the potential for developing targeted cancer therapies using pyrazolone scaffolds .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of this compound against common pathogens. Results indicated significant inhibition of bacterial growth, suggesting its potential use as a lead compound in antibiotic development .

Mechanism of Action

The mechanism of action of methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives with structural modifications—such as variations in substituent positions, ester groups, or heterocyclic additions—exhibit distinct physicochemical and biological properties. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

*Estimated based on molecular formula.

†Predicted using analogous data from .

Key Findings :

The 1-methyl group in the ethyl derivative introduces steric hindrance, which may restrict rotational freedom and alter binding interactions in biological systems compared to the unsubstituted 1H-pyrazole in the methyl ester compound.

Reactivity and Functionalization :

- The methyl ester in this compound is more reactive toward hydrolysis or transesterification than the ethyl ester due to the shorter alkyl chain. This property is advantageous in synthetic pathways requiring facile ester cleavage .

- The carboxylic acid derivative (5-cyclopropyl-1H-pyrazole-3-carboxylic acid) lacks the ester group, making it more polar but less versatile for further modifications.

Biological Implications: Pyrazole esters with cyclopropyl groups are associated with enhanced metabolic stability compared to non-cyclopropyl analogs. However, the ethyl ester’s higher lipophilicity may prolong half-life in vivo compared to the methyl ester . The absence of a 1-methyl group in this compound could allow for stronger hydrogen-bonding interactions with target proteins, a critical factor in drug design.

Biological Activity

Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a pyrazole ring and a cyclopropyl group, contributing to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Structural Overview

This compound has the following molecular formula:

- Chemical Formula : CHNO

- Molecular Weight : Approximately 166.18 g/mol

The compound features:

- A pyrazole ring (five-membered ring containing two nitrogen atoms)

- A cyclopropyl group at the 5-position

- A carboxylate group at the 3-position

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Key points include:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active or allosteric sites, thus modulating their activity. This mechanism is crucial for its potential use in treating diseases associated with enzyme dysfunction.

- Receptor Interaction : It may interact with certain receptors involved in signal transduction pathways, which could lead to either activation or inhibition of these pathways, further influencing biological processes.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for further development in infectious disease treatments. For instance:

| Pathogen | Activity Level |

|---|---|

| Mycobacterium tuberculosis | Moderate inhibition |

| Staphylococcus aureus | Significant inhibition |

| Candida albicans | Moderate inhibition |

This antimicrobial potential is attributed to its ability to disrupt microbial metabolic processes through enzyme inhibition .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to reduce inflammation in various animal models, comparable to established anti-inflammatory drugs like indomethacin. The compound's mechanism likely involves inhibition of pro-inflammatory cytokines and modulation of immune responses .

Anticancer Activity

The compound also shows promise as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The mechanisms involved include:

- Inhibition of cell proliferation

- Induction of cell cycle arrest

- Modulation of apoptotic pathways

A notable study demonstrated that this compound significantly decreased cell viability in various cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Screening : A study evaluated the compound's efficacy against multiple bacterial strains using the BACTEC system. Results indicated a minimum inhibitory concentration (MIC) effective against Mycobacterium tuberculosis at concentrations as low as 6.25 µg/mL, suggesting its potential as an anti-tubercular agent .

- Anti-inflammatory Study : In a carrageenan-induced edema model, this compound exhibited significant reduction in paw edema, demonstrating comparable effects to traditional anti-inflammatory medications .

- Anticancer Efficacy : In vitro assays showed that this compound could inhibit proliferation in breast cancer cell lines with an IC50 value indicating potent activity against cancer cells while sparing normal cells .

Q & A

Q. Optimization Strategies :

Q. Table 1: Comparison of Synthetic Methods for Pyrazole Carboxylates

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Condensation | 65–75 | DMF, 80°C, 12h | |

| Microwave-assisted | 85–90 | Ethanol, 100°C, 30min |

What safety protocols are critical when handling this compound?

Basic Research Question

Safety measures derived from structurally similar pyrazole esters include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks; airborne concentrations should be monitored .

- Storage : Tightly sealed containers in cool (0–8°C), dry environments away from oxidizers .

Q. Contradictions in Hazard Classification :

- Some safety data sheets (SDS) classify similar compounds as non-hazardous, while others note risks of decomposition into toxic gases (e.g., CO, NOₓ). Researchers should default to stringent protocols until compound-specific data is available .

Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Advanced Research Question

Primary Techniques :

Q. Purity Assessment :

How can computational models predict the reactivity of this compound in nucleophilic environments?

Advanced Research Question

- DFT Calculations : Simulate electron density maps to identify electrophilic centers (e.g., ester carbonyl group) susceptible to nucleophilic attack .

- Molecular Dynamics (MD) : Model solvation effects in polar solvents to predict hydrolysis rates .

- Docking Studies : Assess interactions with biological targets (e.g., enzymes) to guide derivatization for bioactivity .

What decomposition products form under thermal stress, and how can they be mitigated?

Basic Research Question

- Decomposition Pathways :

- Mitigation :

How does the cyclopropyl substituent influence electronic properties and bioactivity compared to other alkyl groups?

Advanced Research Question

- Electronic Effects :

- Comparative Studies :

How can researchers resolve contradictions in reported biological activities of pyrazole derivatives?

Advanced Research Question

- Methodological Approaches :

- Dose-Response Studies : Establish EC₅₀ values across multiple cell lines to differentiate intrinsic activity from assay-specific artifacts .

- Metabolic Stability Assays : Use liver microsomes to assess whether conflicting results arise from differential metabolite profiles .

- Crystallographic Data : Compare target binding modes (e.g., carbonic anhydrase isoforms) to explain selectivity variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.